molecular formula C17H20ClN B12722168 Dimefadane hydrochloride, trans- CAS No. 86946-43-2

Dimefadane hydrochloride, trans-

Cat. No.: B12722168
CAS No.: 86946-43-2
M. Wt: 273.8 g/mol
InChI Key: XLFKPSXGNJGVCH-PPPUBMIESA-N
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Description

Dimefadane hydrochloride, trans- is a chemical compound with the molecular formula C17H19N.ClH. It is known for its racemic stereochemistry and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of Dimefadane hydrochloride, trans- involves several steps. One common method includes the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity Dimefadane hydrochloride, trans- .

Chemical Reactions Analysis

Dimefadane hydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimefadane hydrochloride, trans- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimefadane hydrochloride, trans- involves its interaction with specific molecular targets, including receptors and enzymes. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of these neurotransmitters, leading to its observed effects .

Comparison with Similar Compounds

Dimefadane hydrochloride, trans- can be compared with other similar compounds, such as:

    Diphenhydramine: Both compounds have antihistamine properties but differ in their specific molecular targets and effects.

    Promethazine: Similar in its sedative effects but has different chemical structures and mechanisms of action.

    Chlorpheniramine: Another antihistamine with a different chemical structure and pharmacological profile.

The uniqueness of Dimefadane hydrochloride, trans- lies in its specific stereochemistry and its distinct effects on neurotransmitter pathways .

Properties

CAS No.

86946-43-2

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m1./s1

InChI Key

XLFKPSXGNJGVCH-PPPUBMIESA-N

Isomeric SMILES

CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Origin of Product

United States

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